
N-(2-(3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-(3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide” is a complex organic compound. It contains a pyridine ring, which is a basic aromatic heterocyclic compound similar to benzene and pyrrole but with one CH replaced by nitrogen .
Synthesis Analysis
While specific synthesis methods for this compound are not available, N-(pyridin-2-yl)amides have been synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . The reaction conditions were mild and metal-free .Applications De Recherche Scientifique
Antimicrobial Activity
Research on related acetamide derivatives demonstrates their potential in antimicrobial applications. For instance, studies on novel sulphonamide derivatives show good antimicrobial activity, indicating that modifications of the acetamide structure can enhance its effectiveness against various microbial strains (Fahim & Ismael, 2019).
Corrosion Inhibition
Acetamide derivatives have been evaluated as corrosion inhibitors, offering potential applications in materials science and engineering. The synthesis of long alkyl side chain acetamide derivatives and their evaluation as corrosion inhibitors for steel in acidic mediums highlight the chemical's versatility in protecting metals from corrosion (Yıldırım & Cetin, 2008).
Coordination Chemistry
The coordination properties of acetamide derivatives with metals have been explored, revealing applications in creating complex metallo-organic structures. Research on copper(II) complexes with N-(pyridin-2-yl)acetamide ligands offers insights into the steric and electronic effects of substituents on the coordination chemistry, which could be relevant for catalysis and materials science (Smolentsev, 2017).
Organic Synthesis
The chemical reactivity and potential for synthesis of novel organic compounds using acetamide derivatives have been a subject of study. Research on the rearrangement of amino-pyridines through reactions with acetamide derivatives illustrates the utility of these chemicals in synthesizing complex organic molecules with potential pharmaceutical applications (Getlik et al., 2013).
Antitumor Properties
The synthesis and evaluation of novel pyridine-based derivatives, including acetamide compounds, have shown promise in biological applications, particularly in anticancer research. Density functional theory (DFT) studies and biological activity assessments suggest potential applications in designing new therapeutic agents (Ahmad et al., 2017).
Orientations Futures
Mécanisme D'action
Target of Action
It’s known that similar compounds have been used in suzuki–miyaura coupling reactions , which suggests that this compound might interact with palladium catalysts and organoboron reagents in these reactions.
Mode of Action
In suzuki–miyaura coupling reactions, the process involves oxidative addition with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new pd–c bond . This might provide some insight into how this compound interacts with its targets.
Biochemical Pathways
The compound’s involvement in suzuki–miyaura coupling reactions suggests it may play a role in carbon–carbon bond formation, a fundamental process in organic chemistry.
Result of Action
Its potential role in suzuki–miyaura coupling reactions could imply that it contributes to the formation of new carbon–carbon bonds, which is a crucial process in the synthesis of many organic compounds.
Action Environment
The compound’s potential involvement in suzuki–miyaura coupling reactions , which are known for their mild and functional group tolerant reaction conditions, suggests that it may be stable and effective under a variety of environmental conditions.
Propriétés
IUPAC Name |
N-[2-[3-(3-bromopyridin-2-yl)oxypyrrolidin-1-yl]-2-oxoethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrN3O3/c1-9(18)16-7-12(19)17-6-4-10(8-17)20-13-11(14)3-2-5-15-13/h2-3,5,10H,4,6-8H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAFBTKYGUHUTFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)N1CCC(C1)OC2=C(C=CC=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
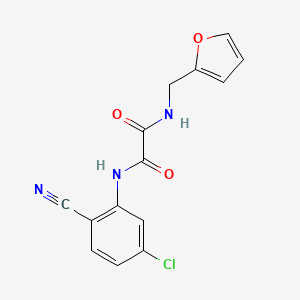
![N-(6-Acetylbenzo[D]1,3-dioxolen-5-YL)-2-(4-(5-chloro-2-methylphenyl)piperazinyl)ethanamide](/img/structure/B2965264.png)
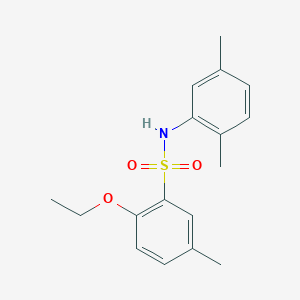
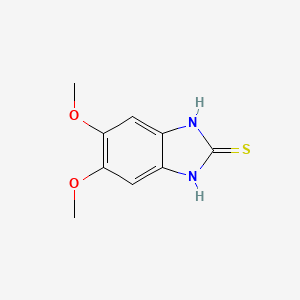
![5-bromo-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2965267.png)
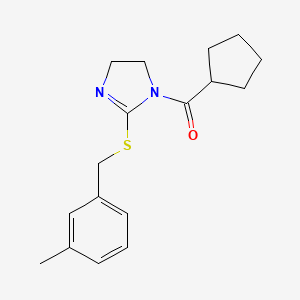

![2-hydroxy-8-methyl-4-oxo-N-phenethyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2965271.png)
![(2S)-1-(prop-2-yn-1-yl)-N-{4-[5-(trifluoromethyl)-1H-1,2,3-triazol-1-yl]phenyl}pyrrolidine-2-carboxamide](/img/structure/B2965276.png)
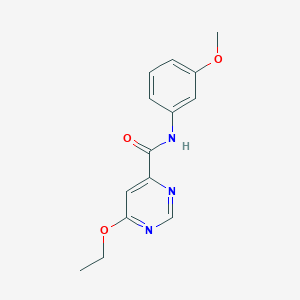
![2-[3-(Trifluoromethyl)pyrazol-1-yl]propanoyl chloride](/img/no-structure.png)
![N-(2-ethoxyphenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2965282.png)

![3-(4-fluorophenyl)-1-(3-hydroxypropyl)-7,9-dimethyl-5,7,9-trihydro-4H-1,2,4-tr iazino[4,3-h]purine-6,8-dione](/img/structure/B2965286.png)
